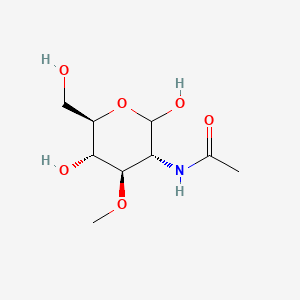

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose

準備方法

合成ルートと反応条件: 3-O-メチル-N-アセチル-D-グルコサミンの合成は通常、N-アセチル-D-グルコサミンのメチル化を含みます。 反応条件には、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を、水酸化ナトリウムなどの塩基の存在下で使用することがよくあります .

工業的製造方法: 3-O-メチル-N-アセチル-D-グルコサミンの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、高い収率と純度を確保するために、制御された条件下で、大規模なメチル化反応を実施することです .

化学反応の分析

反応の種類: 3-O-メチル-N-アセチル-D-グルコサミンは、メチル基の存在により、主に置換反応を起こします。 また、リン酸化反応にも参加することができ、特にN-アセチルグルコサミンキナーゼによるグルコースのリン酸化を阻害します .

一般的な試薬と条件:

主要な生成物: メチル化反応の主要な生成物は、3-O-メチル-N-アセチル-D-グルコサミンそのものです。 リン酸化阻害研究では、グルコースのリン酸化の減少が主要な観察結果です .

科学的研究の応用

Biochemical Research

Inhibition Studies:

Research has demonstrated that 2-acetamido-2-deoxy-D-glucose analogs exhibit significant inhibitory effects on various biological processes. For instance, studies show that certain analogs can inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), suggesting a competitive mechanism affecting metabolic pathways. This inhibition was observed in primary hepatocyte cultures, where specific acetylated analogs reduced glucosamine incorporation without affecting protein synthesis pathways .

Lectin Binding:

The compound has been identified as a potent inhibitor of certain lectins, such as the BS II lectin. In comparative studies, 2-acetamido-2-deoxy-D-glucose was found to be over 100 times more effective than D-fructose and 400 times more effective than D-glucose in inhibiting lectin binding . This property is crucial for understanding carbohydrate-protein interactions and developing glycomimetics.

Synthesis of Glycosides

Organic Synthesis:

The compound serves as a building block in organic synthesis, particularly in the preparation of glycosides. For example, methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is synthesized using this compound as a precursor. Such glycosides are essential for studying carbohydrate chemistry and developing new therapeutic agents .

Conversion Procedures:

A notable application includes the conversion of 2-acetamido-2-deoxy-β-D-glucopyranose into 2-acetamido-2-deoxy-β-D-galactopyranose via biotransformation techniques. This process highlights the compound's versatility in generating structurally similar but functionally distinct carbohydrates .

Pharmaceutical Applications

Drug Development:

The compound's structural characteristics make it a candidate for drug development, particularly in targeting glycan-binding proteins involved in disease processes. Its derivatives are explored for their potential use in treating infections and inflammatory diseases due to their ability to modulate immune responses .

Antiviral Properties:

Research indicates that certain derivatives of 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose may possess antiviral properties, making them valuable in the design of antiviral drugs. Their ability to mimic natural substrates allows them to interfere with viral replication mechanisms .

Data Tables

Case Studies

-

Inhibition Mechanism Study:

A study conducted on primary hepatocytes demonstrated that methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside significantly inhibited D-[3H]glucosamine incorporation into GAGs, indicating its potential as an inhibitor in metabolic pathways related to glycoprotein synthesis . -

Lectin Binding Affinity:

Comparative analysis showed that 2-acetamido-2-deoxy-D-glucose was highly effective at inhibiting lectin binding compared to other monosaccharides, underscoring its utility in biochemical assays aimed at studying carbohydrate interactions . -

Synthesis and Conversion Techniques:

The conversion of N-acetylglucosamine into N-acetylgalactosamine using biotransformation techniques illustrates the compound's role in synthetic carbohydrate chemistry and its importance in creating biologically relevant molecules .

作用機序

3-O-メチル-N-アセチル-D-グルコサミンの主要な作用機序は、N-アセチルグルコサミンキナーゼとN-アセチルマンノサミンキナーゼの阻害です。 この阻害は、競合的結合によって起こり、化合物が酵素の活性部位に対して天然基質と競合します . これにより、グルコースおよびその他の関連する糖のリン酸化が減少します .

類似の化合物:

N-アセチル-D-グルコサミン: N-アセチルグルコサミンキナーゼの天然基質.

N-アセチルマンノサミン: N-アセチルマンノサミンキナーゼの別の基質.

独自性: 3-O-メチル-N-アセチル-D-グルコサミンは、メチル基により、グルコキナーゼなどの他の酵素に影響を与えることなく、特定のキナーゼの強力な阻害剤として作用できるという点でユニークです . この特異性により、生化学研究において貴重なツールとなります .

類似化合物との比較

N-acetyl-D-glucosamine: The natural substrate for N-acetylglucosamine kinase.

N-acetylmannosamine: Another substrate for N-acetylmannosamine kinase.

Uniqueness: 3-O-Methyl-N-acetyl-D-glucosamine is unique due to its methyl group, which allows it to act as a potent inhibitor of specific kinases without affecting other enzymes like glucokinase . This specificity makes it a valuable tool in biochemical research .

生物活性

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose (commonly referred to as 3-O-methyl-GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc) and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an acetamido group at the second carbon and a methoxy group at the third carbon position, which contributes to its unique biochemical properties.

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that this compound exhibits inhibitory effects on the incorporation of glucosamine into glycosaminoglycans (GAGs). A study using primary hepatocytes showed that this compound significantly reduced the incorporation of D-[^3H]glucosamine into GAGs without affecting total protein synthesis, suggesting a competitive inhibition mechanism within the metabolic pathways involved in GAG biosynthesis .

Lectin Binding Affinity

The binding affinity of this compound to various lectins has been investigated, revealing its potential as a glycan probe. It was found to be a potent inhibitor of certain lectins, demonstrating binding characteristics that are significantly stronger than those observed for D-glucose. Specifically, it was noted that the compound binds preferentially to lectins like concanavalin A, indicating its utility in glycan recognition studies .

Case Study: Inhibition Potency Comparison

A comparative study evaluated the inhibition potency of various monosaccharides, including 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogs. Results indicated that this compound was over 100 times more effective than D-fructose and approximately 400 times more effective than D-glucose in inhibiting specific lectin interactions .

Table of Inhibition Potency

| Compound | Inhibition Potency (relative to D-fructose) |

|---|---|

| This compound | >100 times |

| D-Fructose | 1 |

| D-Glucose | ~400 times |

Therapeutic Implications

The biological activities of this compound suggest potential therapeutic applications in areas such as:

- Antiviral Therapy : Given its inhibitory effects on glycosaminoglycan synthesis, it may play a role in modulating viral entry mechanisms that rely on GAGs as receptors.

- Cancer Research : The ability of this compound to interfere with cellular signaling pathways involving GAGs may have implications for cancer treatment strategies aimed at disrupting tumor growth and metastasis.

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSBXSSPNINRW-VARJHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692824 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-74-8 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。